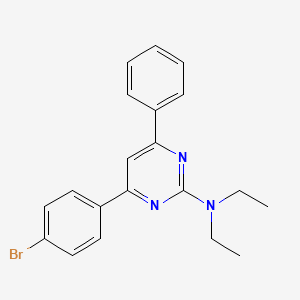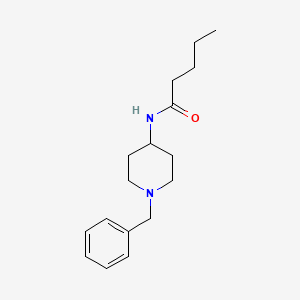
4-(4-bromophenyl)-N,N-diethyl-6-phenyl-2-pyrimidinamine
Descripción general
Descripción
4-(4-bromophenyl)-N,N-diethyl-6-phenyl-2-pyrimidinamine, commonly known as BDP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BDP is a pyrimidine derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mecanismo De Acción
BDP has been shown to interact with various biological molecules, including proteins, nucleic acids, and enzymes. It is believed that BDP binds to these molecules through hydrogen bonding and hydrophobic interactions. This binding can result in changes to the conformation and activity of the target molecule, leading to downstream effects on biological processes.
Biochemical and Physiological Effects:
BDP has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of various kinases, including JNK, ERK, and p38, and to induce apoptosis in cancer cells. BDP has also been shown to inhibit the activity of proteases, including caspases and cathepsins, and to inhibit the growth of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BDP is its ability to selectively bind to specific biological molecules, making it a valuable tool for studying various biological processes. BDP is also relatively easy to synthesize, making it readily available for use in research. However, one limitation of BDP is its potential toxicity, which can limit its use in certain experiments. Additionally, BDP can be difficult to work with due to its low solubility in water.
Direcciones Futuras
There are several potential future directions for the use of BDP in scientific research. One potential application is in the development of new drugs for the treatment of cancer and other diseases. BDP has been shown to exhibit anti-cancer activity, and further research could lead to the development of new drugs based on its structure. Additionally, BDP could be used to study the mechanisms of various biological pathways, including those involved in inflammation and immune function. Finally, BDP could be used as a tool for the development of new diagnostic assays, including those for the detection of specific proteins and nucleic acids.
Aplicaciones Científicas De Investigación
BDP has shown potential applications in scientific research due to its ability to interact with various biological processes. It has been used as a fluorescent probe to study the binding of small molecules to proteins, as well as the interaction of proteins with nucleic acids. BDP has also been used to study the activity of enzymes, including kinases and proteases, and to investigate the mechanisms of various biological pathways.
Propiedades
IUPAC Name |
4-(4-bromophenyl)-N,N-diethyl-6-phenylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3/c1-3-24(4-2)20-22-18(15-8-6-5-7-9-15)14-19(23-20)16-10-12-17(21)13-11-16/h5-14H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBBQCKVYCPJSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=CC(=N1)C2=CC=C(C=C2)Br)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-bromophenyl)-N,N-diethyl-6-phenylpyrimidin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4844207.png)
![4-bromo-N-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2-thiophenecarboxamide](/img/structure/B4844208.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4844211.png)
![3-(4-chlorophenyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B4844217.png)
![5-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B4844222.png)

![5-[(2-chlorophenoxy)methyl]-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-furamide](/img/structure/B4844233.png)
![4-ethyl-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B4844242.png)

![2-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4844271.png)

![2-methoxy-N-{[(4-{[(propionylamino)carbonothioyl]amino}phenyl)amino]carbonothioyl}benzamide](/img/structure/B4844298.png)
![1-(difluoromethyl)-N-[1-(2,5-dimethoxyphenyl)ethyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4844306.png)
![N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-5-bromo-2-furamide](/img/structure/B4844312.png)